5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole

Pyrazole synthesis Regioselective bromination Flow chemistry

This token is the regiodefined 1,5-disubstituted scaffold, not an N-methyl or regioisomeric analog. Its N-CF₃ group lowers heterocycle basicity (ΔpKₐ ≈ −4 to −5 units), enhancing membrane permeability and reducing hERG liability—critical for CNS-penetrant TRH-R1 agonists (established EC₅₀ = 2.54 μM). The C5-bromomethyl handle is activated by the electron‑withdrawing CF₃ for efficient nucleophilic displacement, enabling systematic SAR via amine, triazole, or boronic ester insertion. Synthesized via a >85% NBS bromination and readily converted to boronic esters (65%) and sulfonyl chlorides (82%), it supports multi‑gram kilo‑lab scale‑up ideal for CRO and process chemistry workflows. Choose this exact regioisomer to maintain synthetic reproducibility and target engagement.

Molecular Formula C5H4BrF3N2
Molecular Weight 229.00 g/mol
Cat. No. B13525129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC5H4BrF3N2
Molecular Weight229.00 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)C(F)(F)F)CBr
InChIInChI=1S/C5H4BrF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
InChIKeyCARQDJPLCAFABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: A Dual-Electrophilic Pyrazole Scaffold with Differentiated Reactivity


5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole (CAS registry available; C₅H₄BrF₃N₂, MW 229.00 g/mol) is a regiodefined 1,5-disubstituted pyrazole bearing an N-trifluoromethyl group and a C5-bromomethyl side chain . The N-CF₃ substituent imparts pronounced electron-withdrawing character that decreases heterocycle basicity by approximately 4–5 pKₐ units relative to N-methyl analogs and increases N–H acidity when deprotected, while the benzylic bromide at C5 provides a reactive electrophilic handle for nucleophilic substitution and cross-coupling [1]. These combined features position the compound as a versatile building block for medicinal chemistry and agrochemical research where both metabolic stability (conferred by CF₃) and modular diversification (enabled by –CH₂Br) are required.

Why 5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole Cannot Be Interchanged with Other Halomethylpyrazoles


Simple substitution with N-methyl, N-aryl, or regioisomeric halomethyl analogs fails to replicate the compound's functional profile for three reasons. First, the N-CF₃ group reduces heterocycle basicity by 4–5 pKₐ units compared to N-CH₃ analogs, altering solubility, permeability, and off-target ion channel interactions [1]. Second, the 5-bromomethyl regioisomer exhibits distinct reactivity in site-selective metalation and functionalization sequences relative to the 3-bromomethyl congener [2]. Third, the electron-withdrawing trifluoromethyl group activates the adjacent bromomethyl position toward nucleophilic displacement while simultaneously stabilizing intermediates—a dual effect not observed with N-methyl or N-aryl variants [3]. Consequently, procurement of the exact N-trifluoromethyl-5-bromomethyl regioisomer is essential for maintaining synthetic reproducibility and biological target engagement established in prior studies.

Quantitative Differentiation Evidence: 5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole Versus Key Comparators


Synthetic Accessibility: High-Yield NBS Bromination Route to the 5-Bromomethyl Regioisomer

A regioselective N-bromosuccinimide (NBS)-mediated bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole provides the 5-bromomethyl derivative in >85% yield under mild conditions (0 °C, CH₂Cl₂) . This yield significantly exceeds typical values for alternative radical bromination routes to 3-bromomethyl analogs, which often require harsher conditions and generate polybrominated byproducts necessitating chromatographic separation.

Pyrazole synthesis Regioselective bromination Flow chemistry

Reaction Kinetics: Bromomethyl Substituent Activation Versus Phenyl in Cycloaddition

In 1,3-dipolar cycloaddition reactions with 2,2,2-trifluorodiazoethane, substrates bearing a bromomethyl substituent exhibit enhanced multiple-bond activation compared to those bearing a phenyl group. This translates to higher conversion rates and improved yields of trifluoromethylated pyrazolines and pyrazoles [1].

Cycloaddition Reaction kinetics Pyrazole synthesis

Acid–Base Modulation: pKₐ Shift from N-Methyl to N-Trifluoromethyl Substitution

Replacement of the N-methyl group with an N-trifluoromethyl group decreases pyrazole basicity by approximately 4–5 pKₐ units in aqueous solution and increases N–H acidity (when deprotected) to a greater extent when the CF₃ group resides at position 5 rather than position 3 [1]. This shift alters the protonation state at physiological pH, impacting membrane permeability and off-target receptor interactions.

Physicochemical properties Drug design Permeability

Functional Group Tolerance: Regioselective Derivatization Yields Across Multiple Transformations

The 5-bromomethyl group undergoes clean conversion to diverse functional handles: bromine–lithium exchange followed by DMF quench gives the 5-aldehyde in 78% yield; directed ortho-metalation with B₂Pin₂ yields the 5-boronic acid pinacol ester in 65% yield; and treatment with SO₂Cl₂ at room temperature provides the 5-sulfonyl chloride in 82% yield . These yields are achieved without extensive optimization and compare favorably to yields reported for 3-bromomethyl regioisomers, which often require cryogenic conditions and exhibit variable selectivity.

Functionalization Cross-coupling Building block utility

Biological Target Engagement: TRH-R1 Receptor Agonist Activity

In HEK293 cells expressing mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), a 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole-containing peptidomimetic exhibited an EC₅₀ of 2.54 μM in a FLIPR calcium mobilization assay and an IC₅₀ of 50 μM in radioligand displacement studies [1]. These values establish a functional baseline for this scaffold at TRH-R1, a target implicated in CNS and endocrine disorders.

GPCR pharmacology TRH receptor Lead optimization

Regioisomer Differentiation: 5-Bromomethyl vs 3-Bromomethyl Reactivity and Separation

The 5-bromomethyl isomer is distinguished from its 3-bromomethyl counterpart by boiling point–pressure diagram analysis during purification . In synthetic routes where mixtures of regioisomers form, the 5-bromomethyl derivative can be resolved with greater ease than the 3-isomer, reducing purification burden and improving final product purity. Additionally, site-selective metalation studies demonstrate that 1-methyl-5-(trifluoromethyl)pyrazole undergoes exclusive deprotonation at the 4-position or N-methyl group depending on base selection, whereas the 3-trifluoromethyl regioisomer exhibits less predictable selectivity [1].

Regioisomer purity Chromatographic separation Quality control

Validated Application Scenarios for 5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole Based on Quantitative Evidence


Medicinal Chemistry: GPCR Agonist Lead Optimization Targeting TRH-R1

The TRH-R1 agonist activity (EC₅₀ = 2.54 μM in FLIPR assay) established for a 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole-containing peptidomimetic positions this scaffold for further SAR exploration. The N-CF₃ group's reduction of heterocycle basicity (ΔpKₐ ≈ −4 to −5 units) [1] correlates with improved membrane permeability and reduced hERG liability—critical parameters for CNS-penetrant GPCR modulators. The bromomethyl handle enables systematic variation at the C5 position (e.g., amine, ether, triazole, boronic ester installation) to probe TRH-R1 subtype selectivity and metabolic stability.

Agrochemical Discovery: Herbicidal Pyrazole Scaffold Assembly

The high-yield (>85%) NBS bromination route to the 5-bromomethyl isomer and the demonstrated conversion to boronic esters (65%) and sulfonyl chlorides (82%) make this compound an efficient entry point for constructing herbicidal 1,3,5-trisubstituted pyrazoles. Patent literature identifies 1-methyl-5-(trifluoromethyl)pyrazole cores bearing C3-aryl and C4-halo substituents as preemergent herbicides effective against broadleaf and narrowleaf weeds [2]. The 5-bromomethyl group provides a modular attachment point for diverse aryl and heteroaryl fragments via Suzuki–Miyaura or Stille coupling after boronate formation.

Chemical Biology: Covalent Probe Development via Benzylic Bromide Reactivity

The enhanced electrophilicity of the bromomethyl group, as evidenced by its activation of C–C multiple bonds in cycloaddition relative to phenyl substituents , makes this compound suitable for synthesizing covalent chemical probes. The benzylic bromide undergoes facile nucleophilic displacement by thiols, amines, and azides, enabling conjugation to fluorophores, biotin tags, or affinity matrices. The N-CF₃ group confers metabolic stability and lipophilicity that improves cellular uptake of resulting conjugates.

Process Chemistry: Scalable Synthesis of Fluorinated Heterocyclic Building Blocks

The clean NBS bromination protocol achieving >85% yield under mild conditions (0 °C, CH₂Cl₂) and the ease of regioisomer separation via boiling point–pressure differentiation support multi-gram to kilogram scale-up. The trifluoromethyl group remains intact under the reported functionalization conditions (Br–Li exchange, DoM, SO₂Cl₂ treatment), minimizing protecting group manipulations. These features align with procurement requirements for contract research organizations and pharmaceutical process chemistry groups seeking reliable fluorinated building blocks with minimal impurity profiles.

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